1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1040660-33-0
VCID: VC11933891
InChI: InChI=1S/C23H23FN2O5S2/c1-31-20-9-11-21(12-10-20)33(29,30)26-14-4-6-17-15-19(8-13-23(17)26)25-32(27,28)16-18-5-2-3-7-22(18)24/h2-3,5,7-13,15,25H,4,6,14,16H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F
Molecular Formula: C23H23FN2O5S2
Molecular Weight: 490.6 g/mol

1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

CAS No.: 1040660-33-0

Cat. No.: VC11933891

Molecular Formula: C23H23FN2O5S2

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide - 1040660-33-0

Specification

CAS No. 1040660-33-0
Molecular Formula C23H23FN2O5S2
Molecular Weight 490.6 g/mol
IUPAC Name 1-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Standard InChI InChI=1S/C23H23FN2O5S2/c1-31-20-9-11-21(12-10-20)33(29,30)26-14-4-6-17-15-19(8-13-23(17)26)25-32(27,28)16-18-5-2-3-7-22(18)24/h2-3,5,7-13,15,25H,4,6,14,16H2,1H3
Standard InChI Key IJUWPGCIKUEUKO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F

Introduction

1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound featuring a unique combination of functional groups, including a fluorophenyl group, a methanesulfonamide moiety, and a tetrahydroquinoline derivative. This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group, which is known for its diverse biological activities.

Synthesis and Chemical Reactivity

The synthesis of 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide typically involves multiple steps, which require careful optimization of reaction conditions to achieve high yields and purity. The chemical reactivity of this compound can be attributed to its functional groups, which participate in various chemical reactions.

Key Reactions:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The fluorophenyl ring may participate in electrophilic aromatic substitution reactions.

Biological Activities and Potential Applications

This compound exhibits promising biological activities, which are crucial for understanding its mechanism of action. Interaction studies often focus on how the compound interacts with biological targets, which can provide insights into its potential therapeutic applications.

Potential Applications:

  • Pharmacological Studies: The compound's unique structure makes it a candidate for pharmacological studies, particularly in areas where sulfonamides have shown efficacy.

  • Biological Target Interactions: Understanding how the compound interacts with biological targets can reveal potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide. These include:

Compound NameStructural FeaturesNotable Differences
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazoleContains an imidazole ring and nitrophenyl groupDifferent ring structure and functional groups
N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamideFeatures a pyridazinone coreDifferent core structure affecting reactivity
N-(2-fluorophenyl)-3-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]propanamideIncorporates a piperazine ringVariation in ring structure leading to different pharmacological profiles

These comparisons highlight the unique aspects of 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide while showcasing the diversity within this class of chemicals.

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